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molecular formula C9H9NO5 B8790378 2-methoxy-4-nitrophenyl acetate CAS No. 108164-88-1

2-methoxy-4-nitrophenyl acetate

Cat. No. B8790378
M. Wt: 211.17 g/mol
InChI Key: DIKOVRNHZKVROR-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A mixture of the potassium salt of 4-nitroguaiacol (10.15 g, 49 mmol), acetic anhydride (80 ml) DMAP (250 mg) and DMF (5 ml) was heated at 80° C. After stirring for 10 minutes, acetic arhydride was removed by evaporation and water was added to give a cream solid. The solid was collected by filtration, washed with water followed by ether and isohexanes to give 4-acetoxy-3-methoxynitrobenzene (9.84 g, 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[N+:2]([C:5]1[CH:6]=C(O)C(OC)=[CH:9][CH:10]=1)([O-:4])=[O:3].[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15].CN([CH:24]=[O:25])C>>[C:18]([O:17][C:14]1[CH:9]=[CH:10][C:5]([N+:2]([O-:4])=[O:3])=[CH:6][C:15]=1[O:25][CH3:24])(=[O:20])[CH3:19] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
10.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetic arhydride was removed by evaporation and water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a cream solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.84 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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